molecular formula C18H20N2O4S B4730309 N-benzyl-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-benzyl-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B4730309
M. Wt: 360.4 g/mol
InChI Key: FFDJYOXSUJQQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known as BEBIX, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BEBIX belongs to the family of benzoxazine-based compounds, which have been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinase 2 (CDK2). This compound may also interfere with viral replication by inhibiting the activity of viral proteases and RNA polymerases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in human lung cancer cells. This compound has also been reported to inhibit viral replication and exhibit antibacterial activity against MRSA and VRE. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another advantage is its relatively simple synthesis method. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of information on the toxicity and side effects of this compound.

Future Directions

Future research on N-benzyl-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide could focus on elucidating its mechanism of action and biochemical and physiological effects on normal cells and tissues. Moreover, studies on the toxicity and side effects of this compound could provide valuable information for its clinical development. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could enhance its therapeutic potential. Finally, the exploration of the structure-activity relationship of benzoxazine-based compounds could lead to the discovery of more potent and selective compounds.

Scientific Research Applications

N-benzyl-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of human lung cancer cells and induce cell cycle arrest and apoptosis. This compound has also been reported to exhibit antiviral activity against Zika virus and dengue virus. Moreover, this compound has been shown to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

properties

IUPAC Name

N-benzyl-4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-13-17(24-16-11-7-6-10-15(16)20)18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDJYOXSUJQQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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